Sotradecol
Overview
Description
Sotradecol, known chemically as sodium tetradecyl sulfate, is an anionic surfactant and sclerosing agent. It is primarily used in the medical field to treat small, uncomplicated varicose veins in the lower extremities. The compound works by causing inflammation and thrombus formation in the treated veins, leading to their eventual obliteration .
Mechanism of Action
Target of Action
Sotradecol, also known as Sodium Tetradecyl Sulfate, primarily targets the intimal endothelium of veins . The intimal endothelium is the innermost layer of cells lining the veins, playing a crucial role in vascular homeostasis .
Mode of Action
This compound acts as a sclerosing agent . It works by irritating the vein’s intimal endothelium , which leads to the formation of thrombus . A thrombus is a blood clot that forms in a vein and can obstruct blood flow .
Biochemical Pathways
The irritation of the vein’s intimal endothelium by this compound triggers a series of biochemical reactions that lead to thrombus formation . This thrombus then occludes, or blocks, the injected vein . The subsequent formation of fibrous tissue results in partial or complete vein obliteration .
Pharmacokinetics
It’s known that this compound is administered intravenously , which suggests that it is directly introduced into the bloodstream, bypassing the need for absorption from the site of administration.
Result of Action
The primary result of this compound’s action is the occlusion of the injected vein . This is achieved through the formation of a thrombus and subsequent development of fibrous tissue, leading to the partial or complete obliteration of the vein . This helps decrease the dilation of enlarged veins .
Action Environment
The effectiveness of this compound can be influenced by various environmental factors. Furthermore, it’s contraindicated in patients with uncontrolled systemic diseases such as diabetes, toxic hyperthyroidism, tuberculosis, asthma, neoplasm, sepsis, blood dyscrasias, and acute respiratory or skin diseases . These conditions could potentially affect the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sotradecol is a potent toxin for endothelial cells . Even brief exposure to low concentrations can effectively strip endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This interaction with endothelial cells is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound works by increasing the formation of blood clots and scar tissue inside certain types of veins . This helps decrease the dilation of enlarged veins . It is used to treat small uncomplicated varicose veins in the legs . It may cause serious side effects such as pain or swelling in one or both legs, chest pain, sudden cough, wheezing, rapid breathing, fast heart rate, or pain, itching, peeling, skin sores, or skin changes where the medicine was injected .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a sclerosing agent. Intravenous injection of this compound causes inflammation of the intima and thrombus formation . This usually occludes the injected vein. The subsequent formation of fibrous tissue results in partial or complete vein obliteration that may or may not be permanent .
Temporal Effects in Laboratory Settings
Stroke, transient ischemic attack, myocardial infarction, and impaired cardiac function have been reported in close temporal relationship with this compound administration . These events may be caused by air embolism when using the product foamed with room air (high nitrogen concentration) or thromboembolism .
Metabolic Pathways
As a sclerosing agent, it is known to cause inflammation and thrombus formation, leading to the occlusion of the injected vein .
Transport and Distribution
It is known that this compound is administered intravenously as a sclerosing agent .
Subcellular Localization
Given its role as a sclerosing agent and its interactions with endothelial cells, it is likely that it interacts with these cells at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized through the sulfation of 7-ethyl-2-methyl-4-undecanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfation: 7-ethyl-2-methyl-4-undecanol is reacted with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfate ester.
Neutralization: The sulfate ester is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfation reactors where the alcohol is continuously fed and reacted with sulfur trioxide. The resulting sulfate ester is then neutralized in a controlled environment to ensure consistent product quality .
Types of Reactions:
Oxidation: Sodium tetradecyl sulfate can undergo oxidation reactions, although these are not typically relevant to its primary use as a sclerosing agent.
Reduction: Reduction reactions are also not commonly associated with sodium tetradecyl sulfate.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Nucleophiles: Sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction can yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used
Scientific Research Applications
Sodium tetradecyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in cell biology studies to disrupt cell membranes and study cellular responses.
Medicine: Beyond its use in treating varicose veins, sodium tetradecyl sulfate is used in sclerotherapy for hemorrhoids and other vascular anomalies.
Industry: It serves as a wetting agent and emulsifier in various industrial applications
Comparison with Similar Compounds
Polidocanol: Another sclerosing agent used for similar medical applications. It is less potent than sodium tetradecyl sulfate and is often used in lower concentrations.
Varithena (polidocanol foam): A foam formulation of polidocanol used for treating varicose veins.
Comparison:
Potency: Sodium tetradecyl sulfate is more potent than polidocanol, requiring lower concentrations to achieve similar effects.
Formulation: While sodium tetradecyl sulfate is typically used in liquid form, polidocanol is available as a foam (Varithena), which can provide better distribution within the vein.
Side Effects: Both compounds can cause similar side effects, including pain, inflammation, and allergic reactions.
Sotradecol’s unique combination of potency and surfactant properties makes it a valuable tool in both medical and industrial applications, distinguishing it from other sclerosing agents.
Properties
IUPAC Name |
sodium;tetradecyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIQOIQVMNQAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042416 | |
Record name | Sodium myristyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1191-50-0 | |
Record name | Sodium myristyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Tetradecanol, 1-(hydrogen sulfate), sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium myristyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM MYRISTYL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X50FW96YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sotradecol, when injected intra-arterially, causes extensive endothelial denudation and mural necrosis of the arteries, leading to coagulation necrosis of the surrounding tissue []. This results in immediate thrombosis and complete occlusion of the targeted artery.
A: this compound causes complete renal parenchymal destruction through its direct cytotoxic action on the arterial wall, blood cell elements, and the parenchyma itself []. This leads to tissue necrosis and eventual obliteration of the targeted organ, as seen in studies involving canine kidneys.
ANone: While this specific information is not explicitly mentioned within the provided research, chemical databases identify this compound as sodium tetradecyl sulfate with the molecular formula C14H29NaO4S and a molecular weight of 316.42 g/mol.
A: Yes, research shows this compound's compatibility with several materials for embolization procedures. It's been successfully combined with Gelfoam [, ], Avitene [], and chitosan hydrogel [, ], enhancing their occlusive properties and prolonging embolization effects.
ANone: This section is not applicable, as the provided research does not discuss any catalytic properties or applications of this compound.
ANone: This section is not applicable, as the provided research does not include information on computational studies related to this compound.
ANone: This section is not applicable, as the provided research does not delve into SAR studies of this compound or its analogues.
A: Based on histological evaluations and clinical correlation, a concentration of 0.15% this compound is recommended for treating 0.8 mm to 1 mm leg telangiectasia []. This concentration effectively eliminates telangiectasia while minimizing potential side effects.
ANone: This section is not applicable, as the provided research focuses primarily on the experimental and clinical applications of this compound and does not delve into specific SHE regulations.
ANone: This section is not applicable, as the research provided does not contain data on ADME or comprehensive in vivo activity and efficacy beyond specific applications.
A: Research highlights this compound's use in treating various conditions, including varicose veins [, , , , ], telangiectasia [, ], venous malformations [, , , ], and hemorrhoids []. Its efficacy in these applications has been demonstrated in both animal models and human clinical trials.
A: Studies show that sclerotherapy with this compound is an effective treatment for varicose veins, particularly in cases where the saphenous vein and its tributaries are not involved []. A study involving 253 patients with superficial varicose veins treated with 3% this compound showed promising results, with the majority experiencing significant vein subsidence and minimal complications [].
A: The Perthes' test is essential before initiating this compound sclerotherapy to rule out the possibility of deep vein thrombosis []. This ensures that the treatment is administered safely and effectively.
A: While both agents are used, experience suggests that this compound might yield slightly less favorable outcomes compared to ethanol embolization for these malformations []. This highlights the importance of careful case selection and consideration of alternative treatments.
ANone: This section is not applicable as the provided research does not explore resistance mechanisms related to this compound.
A: While generally considered safe, potential complications of this compound sclerotherapy can include hyperpigmentation at the injection site, temporary induration of treated veins, and in some cases, nodular thrombolic lesions [].
A: While rare, there is a risk of nerve damage, as evidenced by a case where a patient developed transient neuropraxia of the superficial branch of the radial nerve following treatment of hand veins with this compound []. This underscores the importance of careful injection technique and awareness of anatomical structures.
A: Terminal interruption of the reflux source (TIRS) is a new technique where 1% this compound foam is injected under ultrasound guidance into specific venous branches near the ulcer bed []. This targeted approach aims to reduce venous hypertension locally, promoting ulcer healing.
ANone: This section is not applicable, as the provided research does not mention any specific biomarkers associated with this compound treatment.
ANone: This section is not applicable as the provided research focuses on clinical applications and outcomes rather than specific analytical techniques for this compound characterization.
ANone: This section is not applicable, as the provided research does not delve into the environmental impact of this compound.
ANone: This section is not applicable as the research provided does not contain information on the dissolution and solubility properties of this compound.
ANone: This section is not applicable as the research provided does not focus on analytical method validation for this compound.
A: Research suggests significant variations in concentration and the presence of impurities in compounded STS compared to FDA-approved this compound []. These inconsistencies may lead to less predictable clinical outcomes.
A: Studies show that compounded STS may lead to a higher frequency of incomplete ablation and potentially lower primary closure rates compared to FDA-approved this compound []. These findings underscore the importance of using pharmaceutical-grade, FDA-approved sclerosants for optimal patient safety and treatment efficacy.
ANone: This section is not applicable as the provided research does not discuss the immunogenic potential of this compound.
ANone: This section is not applicable as the provided research does not delve into drug-transporter interactions related to this compound.
ANone: This section is not applicable, as the provided research does not explore the potential of this compound to induce or inhibit drug-metabolizing enzymes.
A: Alternatives to this compound sclerotherapy for varicose veins include other sclerosing agents like Polidocanol [], compression therapy, and surgical interventions like vein stripping or ligation [].
ANone: This section is not applicable, as the provided research does not address the recycling or waste management aspects of this compound.
ANone: This section is not applicable, as the provided research does not specify research infrastructure or resources uniquely associated with this compound.
A: this compound, a sodium tetradecyl sulfate solution, has been recognized for its effectiveness and safety in sclerotherapy for varicose veins for over five decades [].
A: The research showcases the cross-disciplinary nature of this compound applications, spanning across fields like interventional radiology [, , ], vascular surgery [, ], dermatology [, ], and otolaryngology []. This highlights the collaborative efforts in utilizing this compound for diverse medical conditions.
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